2-(4-Fluorophenyl)thiazolidine
Overview
Description
2-(4-Fluorophenyl)thiazolidine and its derivatives are a class of compounds that have been extensively studied due to their potential biological activities. These compounds are characterized by the presence of a thiazolidine core, which is a five-membered ring containing both sulfur and nitrogen atoms, and a phenyl ring substituted with a fluorine atom at the para position .
Synthesis Analysis
The synthesis of these compounds typically involves the condensation of various starting materials such as amino-triazinones, aromatic aldehydes, and mercaptoacetic acid, followed by treatment with different reagents like ethyl trifluoroacetate . Other methods include the use of catalysts like [bmIm]OH to facilitate the formation of thiazolidin-4-one derivatives . Additionally, reactions with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid have been employed to create thiazolopyrimidine derivatives . The structures of these synthesized compounds are usually confirmed through spectral measurements such as IR, NMR, and mass spectrometry, as well as elemental analysis .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)thiazolidine derivatives has been elucidated using X-ray crystallography and spectroscopic methods. These analyses reveal that the thiazolidinone and thiadiazole rings tend to be almost planar, and the substituent phenyl rings can adopt various orientations with respect to these core structures . Intramolecular hydrogen bonding and π-π stacking interactions are common features that contribute to the stability of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 2-(4-Fluorophenyl)thiazolidine derivatives is influenced by the presence of various functional groups and substituents. For instance, the fluorine atom can exert a mesomeric effect, affecting the outcome of condensation reactions . The presence of amide linkages in some derivatives also opens up possibilities for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are closely related to their molecular structures. The planarity of the core rings and the nature of the substituents can affect these properties significantly. The crystal structure is often stabilized by hydrogen bonding, which can also influence the compound's solubility and reactivity .
Biological Activity Analysis
Many of the synthesized 2-(4-Fluorophenyl)thiazolidine derivatives exhibit promising biological activities, including antifungal, antibacterial, and anticancer properties. The antifungal and antibacterial activities have been evaluated in vitro, showing moderate activities against various microorganisms . Anticancer activity has been assessed using cell lines such as U937 human histocytic lymphoma, with some derivatives displaying significant activity, which is influenced by the presence of specific substituents and functional groups .
Scientific Research Applications
Antioxidant Activity
2-(4-Fluorophenyl)thiazolidine derivatives have been synthesized and evaluated for their antioxidant properties. El Nezhawy et al. (2009) synthesized various derivatives and found many with promising antioxidant activity. Similarly, Ramla et al. (2008) reported that some of these derivatives exhibited significant oxygen free-radical scavenger activity, indicating their potential as antioxidants (El Nezhawy et al., 2009), (Ramla et al., 2008).
Safety And Hazards
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .
properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVFGDPOEAQORJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80986116 | |
Record name | 2-(4-Fluorophenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80986116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)thiazolidine | |
CAS RN |
67086-80-0 | |
Record name | Thiazolidine, 2-(p-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Fluorophenyl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80986116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.